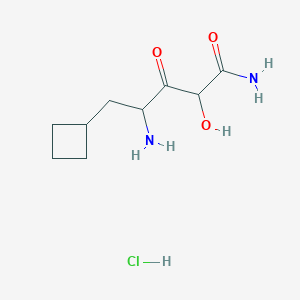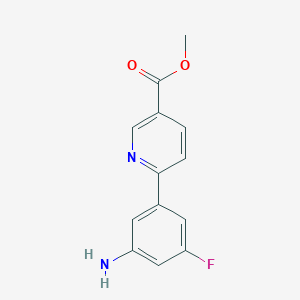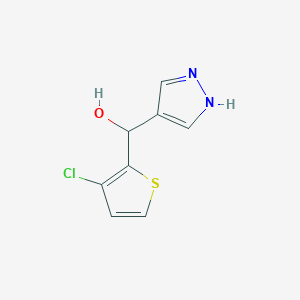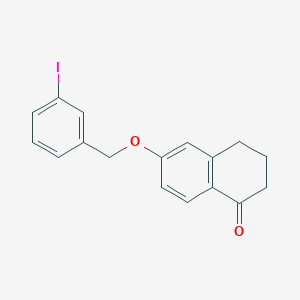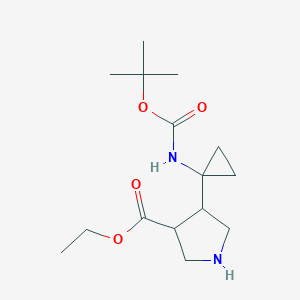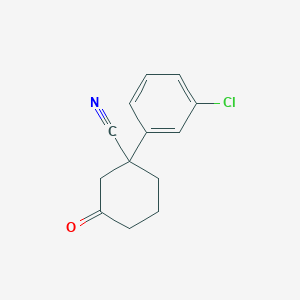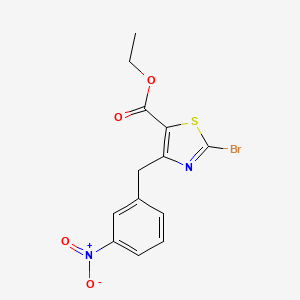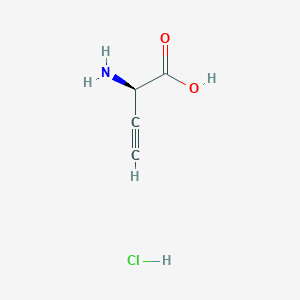
(2R)-2-aminobut-3-ynoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-aminobut-3-ynoic acid hydrochloride: is a compound with the following structural formula:
H2NC(≡C-H)CH2CH2COOH⋅HCl
It contains an alkyne functional group (C≡C-H) and an amino acid backbone. The compound is chiral, with the (2R) configuration indicating that the amino group is on the second carbon (counting from the carboxylic acid end) and the hydrogen atom is on the third carbon.
Méthodes De Préparation
Synthetic Routes: The synthesis of (2R)-2-aminobut-3-ynoic acid hydrochloride involves several steps. One common approach is via the reaction of an appropriate alkyne with an amino acid precursor. For example, propargylamine can react with glycine to form the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using a suitable solvent and a catalyst. Acidic conditions are necessary for the formation of the hydrochloride salt.
Industrial Production Methods: While (2R)-2-aminobut-3-ynoic acid hydrochloride is not produced on a large industrial scale, it is synthesized in research laboratories for specific applications.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The alkyne group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the alkyne can yield an alkene or an alkane.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) is commonly employed.
Substitution: Various nucleophiles (e.g., amines, halides) can replace the amino group.
- Oxidation: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobut-3-enoic acid
- Reduction: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobutanoic acid
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Limited industrial applications, but research continues.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparaison Avec Des Composés Similaires
(2R)-2-aminobut-3-ynoic acid hydrochloride: is distinct due to its alkyne functionality. Similar compounds include other amino acids and alkyne-containing molecules.
Propriétés
Formule moléculaire |
C4H6ClNO2 |
|---|---|
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
(2R)-2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m1./s1 |
Clé InChI |
IWOFBVWGVMEBFC-AENDTGMFSA-N |
SMILES isomérique |
C#C[C@H](C(=O)O)N.Cl |
SMILES canonique |
C#CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


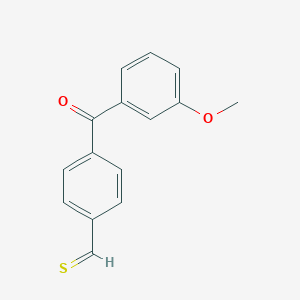
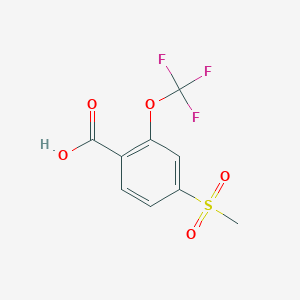
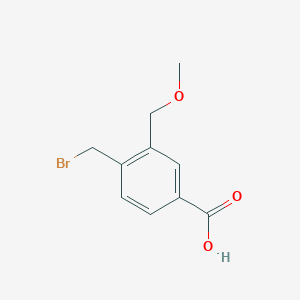
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
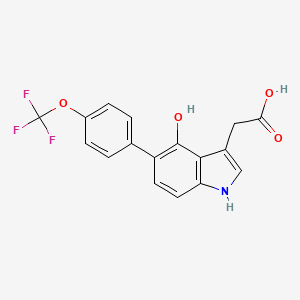
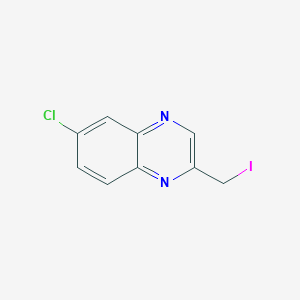
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
